molecular formula C9H12N2O3 B3048372 Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 166313-50-4

Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B3048372
CAS No.: 166313-50-4
M. Wt: 196.2 g/mol
InChI Key: WQMZIRBECAVHHJ-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a formyl group at the 4-position, methyl groups at the 1- and 3-positions, and an ethyl ester at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines . Its structural features, including the reactive formyl group, enable participation in nucleophilic additions, cyclizations, and intermolecular interactions critical for crystal packing .

Properties

IUPAC Name

ethyl 4-formyl-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)10-11(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZIRBECAVHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625187
Record name Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166313-50-4
Record name Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, followed by formylation to introduce the formyl group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Ethyl 4-carboxy-1,3-dimethyl-1H-pyrazole-5-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1,3-dimethyl-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with potential therapeutic applications, as highlighted in several case studies . Pyrazoles, in general, are important scaffolds in medicinal chemistry, displaying a broad spectrum of biological activities .

Synthesis of Pyrazoles

Various methods exist for synthesizing pyrazole derivatives, including this compound :

  • One method involves a multicomponent reaction using substituted hydrazines, nitriles, and benzenethiols to produce 5-aminopyrazoles . The best yields are obtained when the aminopyrazole has an electron-releasing group or the electrophilic reagent has an electron-withdrawing group .
  • Another method uses a cyclocondensation reaction of arylhydrazines with malononitrile derivatives, yielding 4-amino-1-aryl-1H-pyrazole-4-carbonitriles .
  • 4-formylpyrazoles can be synthesized from acetophenones and phenylhydrazine .

Potential Applications

This compound can undergo condensation with amines to form azomethines. Several case studies highlight the therapeutic potential of this compound:

  • Pyrazole-coumarin derivatives synthesized from 4-formylpyrazoles have been tested for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .
  • certain pyrazole derivatives were tested for their α-Glucosidase inhibition for controlling postprandial hyperglycemia in diabetic patients .
  • 4-aroylpyrazoles were tested for Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) inhibition activities .

Summary

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding or covalent interactions with biological targets, influencing the compound’s efficacy and specificity .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences reactivity and physicochemical properties:

Compound Name Substituent (Position 4) Key Reactivity/Applications Physical Properties References
Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate Formyl Cyclization to pyrazolopyrimidines; nucleophilic additions Weak C–H···O interactions; solid at RT
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate Bromo Suzuki-Miyaura cross-coupling reactions Higher melting point (likely due to Br)
Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate Iodo Halogen exchange or coupling reactions Lower solubility in polar solvents
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrogen (no substituent) Precursor for functionalization Lower reactivity; liquid or low-mp solid

Key Findings :

  • The unsubstituted analog lacks the reactivity of the formyl group, limiting its utility in heterocycle synthesis .

Heterocyclic Core Modifications

Replacing the pyrazole core with triazole or oxadiazole alters electronic properties and applications:

Compound Name Core Structure Key Features Applications References
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Enhanced hydrogen bonding (N–H···O) Crystal engineering; antimicrobial agents
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate Oxadiazole Electron-withdrawing oxadiazole ring Agrochemical intermediates

Key Findings :

  • Triazole derivatives exhibit stronger hydrogen-bonding networks due to additional N–H groups, influencing crystal packing and solubility .
  • Oxadiazole-containing analogs display higher electron deficiency, making them suitable for agrochemical synthesis .

Positional Isomerism and Functional Group Effects

The position of the formyl group and ester moiety impacts reactivity and stability:

Compound Name Formyl Position Ester Position Key Reactivity References
This compound 4 5 Forms stable formamidine intermediates
Ethyl 3-formyl-1H-pyrazole-5-carboxylate 3 5 Prone to tautomerization; lower stability
Ethyl 5-formyl-1H-pyrrole-2-carboxylate 5 (pyrrole core) 2 Enhanced conjugation; fluorescent properties

Key Findings :

  • Position 4 formyl in pyrazoles stabilizes intermediates for cyclization, while position 3 analogs are less stable .
  • Pyrrole-based derivatives exhibit unique photophysical properties due to extended conjugation .

Structural and Crystallographic Insights

  • Crystal Packing : The formyl group in this compound participates in weak C–H···O interactions, forming layered structures . In contrast, triazole derivatives show stronger N–H···O bonds, leading to denser packing .
  • Bond Lengths : The C=O bond in the formyl group (1.21 Å) is shorter than ester C=O bonds (1.34 Å), reflecting higher electrophilicity .

Biological Activity

Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate (EFDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

EFDPC is characterized by a pyrazole ring with a formyl group and ethyl substitution at specific positions. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of approximately 197.20 g/mol. The presence of the formyl and ethyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

EFDPC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, which are common clinical pathogens .

Table 1: Antimicrobial Activity of EFDPC

PathogenActivityReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Candida albicansModerate

Anti-inflammatory Properties

EFDPC has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases. In comparative studies, EFDPC demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac .

Table 2: Anti-inflammatory Activity of EFDPC

CytokineInhibition (%) at 10 µMReference
TNF-α61%
IL-676%

The mechanism through which EFDPC exerts its biological effects involves several biochemical pathways:

  • Enzyme Interaction : EFDPC interacts with enzymes involved in inflammatory pathways, potentially modulating their activity to reduce inflammation.
  • Formation of Schiff Bases : The compound can undergo condensation reactions with various amines to form azomethines (Schiff bases), which may enhance its biological activity.
  • Cellular Uptake : Preliminary studies suggest that EFDPC's structure facilitates cellular uptake, allowing it to reach intracellular targets effectively.

Synthesis Methods

The synthesis of EFDPC typically involves multi-step organic reactions, including:

  • Vilsmeier-Haack Reaction : This method allows for the introduction of the formyl group into the pyrazole scaffold.
  • Condensation Reactions : EFDPC can be synthesized through condensation with aromatic amines under reflux conditions, leading to the formation of various derivatives .

Table 3: Synthesis Methods for EFDPC

MethodDescription
Vilsmeier-Haack ReactionIntroduces formyl group into pyrazole
Condensation with AminesForms azomethines as derivatives

Case Studies

Several case studies highlight the therapeutic potential of EFDPC:

  • In Vitro Studies on Cancer Cell Lines : EFDPC has been tested against various cancer cell lines, showing promising antiproliferative effects, particularly in breast and liver cancer cells .
  • Inflammatory Disease Models : Animal models have demonstrated that EFDPC can significantly reduce inflammation markers in conditions like arthritis and colitis .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate?

  • Methodology : Cyclocondensation reactions (e.g., using ethyl acetoacetate and DMF-DMA) are common for pyrazole derivatives. Temperature control (<0°C) during methylhydrazine addition improves yield and purity, as demonstrated in analogous syntheses .
  • Data Validation : Compare NMR (¹H/¹³C) and IR spectra with literature values to confirm structural integrity. For example, NMR shifts for methyl groups in pyrazole derivatives typically appear at δ 2.3–2.6 ppm .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Structural Analysis : X-ray crystallography reveals bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Mirror-plane symmetry observed in related compounds aids in validating molecular geometry .
  • Software Tools : Use SHELX for structure refinement and Mercury for visualizing packing interactions (e.g., Cl···N contacts at 3.046 Å) .

Advanced Research Questions

Q. How do computational methods enhance the interpretation of spectroscopic and crystallographic data?

  • DFT Studies : Compare experimental IR/Raman spectra with theoretical calculations (B3LYP/6-31G* basis set) to validate vibrational modes of formyl and ester groups .
  • Electron Density Maps : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-π stacking in aromatic pyrazole derivatives) .

Q. What strategies address contradictions in reaction yields reported across studies?

  • Case Example : A synthesis protocol for a related compound reported 92% yield as a yellow oil, conflicting with literature claims of a colorless solid (mp 40–42°C). Replicate conditions with strict anhydrous ethanol and controlled cooling to resolve discrepancies .
  • Analytical Rigor : Use HPLC-MS to detect side products and optimize purification (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. How can crystallographic software tools improve structure validation in pyrazole derivatives?

  • SHELX Refinement : Apply TWIN/BASF commands to handle twinned crystals, common in pyrazole systems due to symmetry .
  • Validation Metrics : Monitor R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency to flag disordered regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Ethyl 4-formyl-1,3-dimethyl-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.